molecular formula C5H12O B075036 (S)-(+)-3-Methyl-2-butanol CAS No. 1517-66-4

(S)-(+)-3-Methyl-2-butanol

Cat. No.: B075036
CAS No.: 1517-66-4
M. Wt: 88.15 g/mol
InChI Key: MXLMTQWGSQIYOW-YFKPBYRVSA-N
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Description

(S)-(+)-3-Methyl-2-butanol is a chiral alcohol with the molecular formula C5H12O. It is an optically active compound, meaning it can rotate plane-polarized light. This compound is commonly used in organic synthesis and as a chiral building block in the production of various pharmaceuticals and fine chemicals.

Scientific Research Applications

(S)-(+)-3-Methyl-2-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring chiral purity.

    Industry: this compound is used in the manufacture of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-3-Methyl-2-butanol can be synthesized through several methods. One common approach is the asymmetric reduction of 3-methyl-2-butanone using chiral catalysts. This method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands to achieve high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via the fermentation of sugars using specific strains of microorganisms that can selectively produce the desired enantiomer. This biotechnological approach is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-3-Methyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methyl-2-butanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 3-methyl-2-butane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile.

Major Products Formed:

    Oxidation: 3-Methyl-2-butanone.

    Reduction: 3-Methyl-2-butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which (S)-(+)-3-Methyl-2-butanol exerts its effects is primarily through its interaction with enzymes and other biological molecules. As a chiral alcohol, it can participate in stereospecific reactions, influencing the outcome of enzymatic processes. The molecular targets and pathways involved include various oxidoreductases and transferases that recognize the specific stereochemistry of the compound.

Comparison with Similar Compounds

    ®-(-)-3-Methyl-2-butanol: The enantiomer of (S)-(+)-3-Methyl-2-butanol, which has different optical activity and potentially different biological effects.

    2-Methyl-2-butanol: A structural isomer with different physical and chemical properties.

    3-Methyl-1-butanol: Another isomer with a different position of the hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to participate in stereospecific reactions distinguishes it from its isomers and other similar compounds.

Properties

IUPAC Name

(2S)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMTQWGSQIYOW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-66-4
Record name (+)-3-Methyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1517-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of (S)-(+)-3-Methyl-2-butanol influence the stereoselectivity of its addition to methylphenylketene?

A1: The research by [] demonstrates that this compound exhibits high 1,4-asymmetric induction when added to methylphenylketene. This means that the spatial arrangement of atoms in the (S)-enantiomer of the alcohol leads to a preferential formation of one specific diastereomer in the product. The study attributes this selectivity to the unique interactions between the chiral alcohol and the ketene during the addition reaction. Density functional theory (DFT) calculations were crucial in modeling these interactions and providing a quantitative understanding of the observed stereoselectivity. Specifically, the calculations revealed that the lowest energy transition states leading to the product are those where the this compound approaches the ketene from a specific orientation, dictated by its chirality. These findings highlight the importance of chirality in controlling the stereochemical outcome of chemical reactions, a crucial aspect in the development of pharmaceuticals and other chiral molecules.

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